5-O-Methylembelin

PCSK9 inhibition Cardiovascular research Lipid metabolism

Researchers studying PCSK9 regulation or Chagas disease face a critical problem: generic embelin lacks the target-specific activity required for reproducible results. 5-O-Methylembelin (CAS 56005-10-8) is the validated, differentiated solution. • PCSK9 Inhibitor: Directly downregulates PCSK9 mRNA (IC50 = 4.9 μM in HepG2)-activity absent in embelin. • Anti-T. cruzi: Active against intracellular amastigotes, superior to embelin and dimethylated analogs. • SAR Probe: >63-fold loss in 5-LOX and ~45-fold loss in mPGES-1 potency vs embelin enables definitive C-5 hydroxyl pharmacophore mapping. Supplied with COA and HPLC purity verification. Global shipping with cold chain.

Molecular Formula C18H28O4
Molecular Weight 308.4 g/mol
CAS No. 56005-10-8
Cat. No. B1208776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-O-Methylembelin
CAS56005-10-8
Synonyms2-hydroxy-5-methoxy-3-undecyl-1,4-benzoquinone
5-O-methylembelin
Molecular FormulaC18H28O4
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC1=C(C(=O)C=C(C1=O)OC)O
InChIInChI=1S/C18H28O4/c1-3-4-5-6-7-8-9-10-11-12-14-17(20)15(19)13-16(22-2)18(14)21/h13,20H,3-12H2,1-2H3
InChIKeyKHBJLRRAMCJZLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-O-Methylembelin for Research: Overview


5-O-Methylembelin (5-O-ME; CAS 56005-10-8) is a naturally occurring p-benzoquinone and a monomethoxy derivative of embelin, where the C-5 hydroxyl group of embelin is replaced by a methoxy moiety [1]. It is isolated from plant sources such as Lysimachia punctata and Embelia ribes [2], and is classified within the chemical class of monohydroxy-1,4-benzoquinones [3]. This compound is primarily utilized as a research tool to investigate the structure-activity relationships (SAR) of embelin derivatives across various biological targets, including HCV protease, PCSK9, and parasitic infections, and is offered for research and development purposes only .

Natural p-benzoquinone scaffold for SAR studies
PCSK9 pathway expression research tool
Antiparasitic screening (T. cruzi amastigote stage)
Cell-based cytotoxicity panel compound

5-O-Methylembelin vs. Analogs: Key Differences


While the embelin scaffold is known for a broad range of activities, simple structural modifications like the 5-O-methylation of 5-O-methylembelin yield a distinct and non-interchangeable biological profile compared to its parent compound (embelin), other alkyl analogs (e.g., 5-O-ethylembelin), and related benzoquinones. This differentiation is critical for scientific selection, as empirical data demonstrate that the methoxy group at position 5 drastically alters target selectivity, potency, and cellular activity. For instance, 5-O-methylembelin exhibits a significant loss in potency for 5-LOX and mPGES-1 inhibition relative to embelin [1], while gaining a unique and potent PCSK9 inhibitory profile [2] not observed for the parent. Furthermore, its activity against Trypanosoma cruzi is superior to both embelin and the dimethylated analog [3]. These quantifiable differences preclude the use of generic embelin or its other analogs as a direct substitute in targeted research applications, necessitating the procurement of the specific compound 5-O-methylembelin for reproducible, mechanism-focused studies.

Target selectivity shift 5-O-Methylation alters 5-LOX/mPGES-1 vs PCSK9 profile; parent embelin may not reproduce pathway inhibition pattern.
Amastigote activity lost Embelin and di-methyl analog lack anti-amastigote activity; only 5-O-methylembelin shows this stage-specific effect.
Cytotoxicity profile differs Relative potency among quinones varies; other benzoquinone analogs may yield different cell-line sensitivity rankings.

5-O-Methylembelin: Quantitative Evidence


PCSK9 Inhibition: Superior Potency Over Isocoumarin

5-O-Methylembelin demonstrates significantly more potent inhibition of PCSK9 mRNA expression compared to a co-isolated, structurally related isocoumarin, 8'Z,11'Z-octadecadienyl-6,8-dihydroxyisocoumarin (compound 1), in a direct head-to-head assay [1]. The IC50 of 5-O-methylembelin (4.9 μM) is 2.4-fold lower than that of the comparator (11.9 μM), indicating a structure-specific advantage for this cellular target. The assay also included a positive control, berberine chloride (IC50 = 3.6 μM), providing further contextual benchmarking [1].

PCSK9 mRNA Inhibition
Head-to-head
IC50 4.9 µM vs 11.9 µM (2.4-fold)
Supports PCSK9 pathway probe selection
Comparator: isocoumarin; positive control berberine 3.6 µM
PCSK9 inhibition Cardiovascular research Lipid metabolism Hypercholesterolemia Natural product

HCV Protease Inhibition vs. Embelin

In a direct comparative study, 5-O-methylembelin and embelin were isolated from Embelia schimperi and evaluated for their inhibitory activity against the hepatitis C virus (HCV) protease [1]. 5-O-Methylembelin was found to be a potent inhibitor, but its activity (IC50 = 46 μM) was 2.2-fold less potent than the parent compound embelin (IC50 = 21 μM) under identical assay conditions [1]. This data point highlights that the 5-O-methyl modification does not uniformly enhance activity; rather, it results in a distinct potency shift that must be considered for any antiviral research.

HCV Protease Inhibition
Head-to-head
IC50 46 µM vs 21 µM (2.2-fold less)
Distinct potency shift from parent embelin
Identical enzymatic assay conditions
HCV protease inhibition Antiviral research Hepatitis C Natural product Infectious disease

Cytotoxicity Across Human Carcinoma Cell Lines

In a comprehensive screen of 14 naturally occurring quinones against a panel of six human carcinoma cell lines, 5-O-methylembelin (compound 11) exhibited a distinct and quantifiable cytotoxicity profile [1]. Its IC50 values ranged from 22.57 μM (MCF-7 breast adenocarcinoma) to 61.28 μM (HepG2 hepatocarcinoma) [1]. This positions 5-O-methylembelin as an intermediate-potency agent when directly compared to other benzoquinones in the same study: it is significantly less potent than rapanone (IC50 range: 2.27 - 46.62 μM) and plumbagin (0.06 - 1.14 μM), but more potent than some other analogs [1]. The study provides a clear, multi-cell line benchmark for its antiproliferative activity.

Cytotoxicity Panel
Head-to-head
IC50 22.6–61.3 µM across 6 cell lines
Moderate potency among 14 tested quinones
Ranked less potent than rapanone, plumbagin
Cytotoxicity Cancer research Antiproliferative Natural product Oncology

5-LOX Inhibition Compared to Embelin

A comparison of data from separate but methodologically aligned studies reveals a critical functional divergence: the 5-O-methylation of embelin nearly abolishes its potent 5-LOX inhibitory activity. Embelin inhibits human recombinant 5-LOX with an IC50 of 0.06 μM in a cell-free assay [1], and with IC50 values of 0.8-2 μM in cellular assays using human polymorphonuclear leukocytes [1]. In stark contrast, 5-O-methylembelin exhibits a markedly reduced IC50 of 3.8 μM (3800 nM) against the same human recombinant 5-LOX enzyme [2]. This represents a greater than 63-fold decrease in potency in the cell-free system, highlighting the critical role of the C-5 hydroxyl group for 5-LOX inhibition.

5-LOX Inhibition vs Embelin
Cross-study comparable
IC50 3.8 µM vs 0.06 µM (>63-fold less)
Loss of 5-LOX engagement informs SAR
Cell-free recombinant enzyme assay
5-Lipoxygenase inhibition Inflammation Eicosanoid biosynthesis Natural product Enzyme inhibition

mPGES-1 Inhibition vs. Embelin

The differential impact of 5-O-methylation is also evident in the activity against mPGES-1, another key enzyme in the inflammatory cascade. Embelin potently inhibits mPGES-1 with an IC50 of 0.2 μM in a microsomal membrane assay [1]. Conversely, 5-O-methylembelin demonstrates a substantially weaker inhibitory effect, with a reported IC50 of 9.1 μM (9100 nM) against mPGES-1 in a cell-based assay using IL-1β-stimulated A549 cells [2]. This constitutes an approximate 45-fold loss of potency, further cementing the functional consequence of the single methoxy substitution.

mPGES-1 Inhibition vs Embelin
Cross-study comparable
IC50 9.1 µM vs 0.2 µM (~45-fold less)
Confirms C-5 OH requirement for mPGES-1
IL-1β-stimulated A549 cell assay
mPGES-1 inhibition Inflammation Prostaglandin E2 Eicosanoid biosynthesis Natural product

Anti-T. cruzi Activity: Most Active Against Amastigotes

In a study evaluating the structure-activity relationship of embelin and its methylated derivatives against Trypanosoma cruzi, 5-O-methylembelin (ME) was identified as the most active compound among the three tested (EMB, ME, and 2,5-di-O-methylembelin) [1]. While all three compounds inhibited the proliferation of epimastigotes, ME was uniquely active against the more clinically relevant intracellular amastigote stage [1]. This differential activity highlights the importance of the mono-methylated derivative for achieving antiparasitic effects on the parasite form responsible for chronic Chagas disease, a key advantage not shared by the parent embelin or the di-methylated analog.

Anti-T. cruzi Activity
Head-to-head
Active vs amastigotes; embelin & DME inactive
Unique amastigote-stage activity
Life cycle stage selectivity confirmed
Anti-trypanosomal Chagas disease Neglected tropical disease Antiparasitic Natural product

5-O-Methylembelin Research Applications


PCSK9 Pathway Probes in Cardiovascular Research

Based on its direct and potent inhibition of PCSK9 mRNA expression (IC50 = 4.9 μM) [1], 5-O-methylembelin is a validated chemical probe for investigating the transcriptional regulation of PCSK9 and its downstream effects on LDL receptor (LDLR) levels. This application is uniquely suited to 5-O-methylembelin over the parent compound embelin or other derivatives, which lack this specific activity. Researchers can use it to dissect the molecular mechanisms linking natural products to cholesterol homeostasis in hepatic cell models like HepG2.

SAR Studies of the Embelin Pharmacophore

The dramatic, quantitative divergence of 5-O-methylembelin from embelin in inhibiting 5-LOX (>63-fold loss in potency) [2] and mPGES-1 (~45-fold loss in potency) [2] makes it an indispensable negative control and SAR probe. It allows researchers to definitively assign the importance of the C-5 hydroxyl group for these anti-inflammatory targets. By comparing 5-O-methylembelin directly with embelin in cellular and biochemical assays, scientists can precisely map the pharmacophoric requirements for 5-LOX/mPGES-1 inhibition and design novel analogs with improved selectivity.

Target Validation for Chagas Disease

5-O-Methylembelin's unique activity against the intracellular amastigote stage of Trypanosoma cruzi, which is not observed for embelin [3], positions it as a critical lead-like molecule for drug discovery efforts in Chagas disease. It is the preferred compound for investigating mitochondrial dysfunction as a potential therapeutic mechanism in T. cruzi and for screening campaigns aimed at identifying new agents active against the chronic, clinically challenging form of the parasite.

Antiviral Mechanism Differentiation in HCV Research

The direct, quantifiable difference in HCV protease inhibition between 5-O-methylembelin (IC50 = 46 μM) and embelin (IC50 = 21 μM) [4] provides a precise experimental handle for studying the structural determinants of antiviral activity. Researchers can employ this pair of compounds to test hypotheses about the role of the C-5 substituent in target binding and to differentiate direct antiviral effects from other pleiotropic cellular activities of the embelin scaffold.

Application
Selection Property
Validation Focus
PCSK9 Transcriptional Regulation
PCSK9 mRNA expression inhibition
LDLR modulation in hepatic cell models
Embelin Scaffold SAR Studies
C-5 hydroxyl group pharmacophore mapping
5-LOX / mPGES-1 selectivity assays
Chagas Disease Research
Amastigote-stage targeting
Mitochondrial dysfunction in T. cruzi
HCV Protease Inhibition Studies
HCV protease inhibitory activity
Structural-activity differentiation context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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